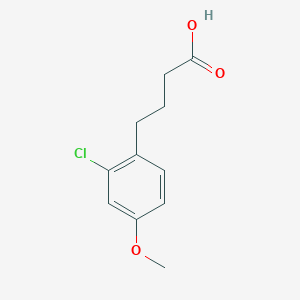
4-(2-Chloro-4-methoxyphenyl)butanoic acid
Overview
Description
“4-(2-Chloro-4-methoxyphenyl)butanoic acid” is a chemical compound with the molecular formula C11H13ClO3 . It has a molecular weight of 228.68 . This compound is also known by other names such as “Butyric acid, 4-[(4-chloro-o-tolyl)oxy]-”, “γ-MCPB”, “(2-Methyl-4-Chlorophenoxy)butyric acid”, and "(4-Chloro-2-methylphenoxy)butyric acid" .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound isInChI=1S/C11H13ClO3/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) . This structure can be viewed using Java or Javascript . The storage temperature is room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified .
Scientific Research Applications
Synthesis and Modification Processes
- Demethylation Processes : 4-(2-Chloro-4-methoxyphenyl)butanoic acid has been used in the development of solvent-free processes for demethylation, particularly in synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674. This process highlights the utility of 4-(2-Chloro-4-methoxyphenyl)butanoic acid in organic synthesis and pharmaceutical production (Delhaye et al., 2006).
Photochemistry and Reactivity
- Aryl Cations Generation : This compound is significant in the study of photochemistry of aromatic halides. The photochemical reactivity of related compounds, such as 4-chloroanisole, leading to the formation of aryl cations, has implications in organic chemistry, indicating potential uses in synthesis and understanding reaction mechanisms (Protti et al., 2004).
Liquid Crystalline Properties
- Liquid Crystal Research : The structure of related compounds, such as 4-{[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenyl 4-chlorobenzoate, has been studied for their liquid crystalline properties. This research is relevant in materials science, particularly in the development of novel liquid crystalline materials (Thaker et al., 2012).
Antimicrobial Activity
- Antimicrobial Applications : Derivatives of 4-(2-Chloro-4-methoxyphenyl)butanoic acid have been investigated for their antimicrobial properties. For example, compounds containing 2-Hydroxyphenyl and Benzo[b]phenoxazine moieties have shown good antimicrobial activity, suggesting potential in the development of new antimicrobial agents (Mickevičienė et al., 2015).
Herbicide Analysis
- Herbicide Analysis : 4-(2-Chloro-4-methoxyphenyl)butanoic acid and its related compounds have been included in the study of herbicide detection in food samples, such as apple juice. This research is crucial in environmental science and food safety, focusing on the detection and analysis of herbicides (Rosales-Conrado et al., 2005).
Safety And Hazards
The safety information for this compound indicates that it may cause serious eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
4-(2-chloro-4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-15-9-6-5-8(10(12)7-9)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVIFSDPCIMMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-methoxyphenyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)
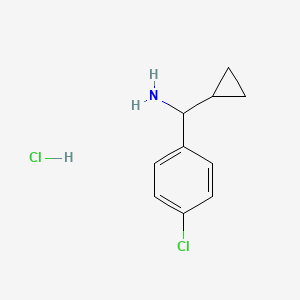
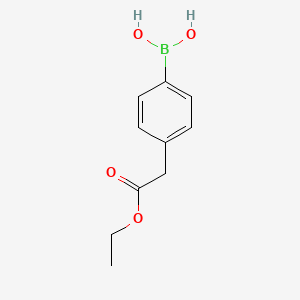
![N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide](/img/structure/B1418884.png)
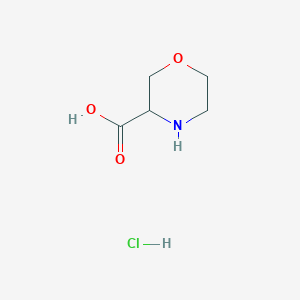
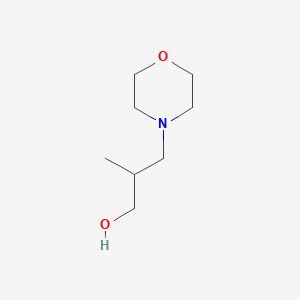
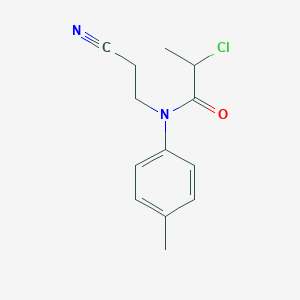
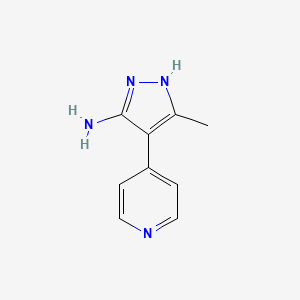
![2-Phenyl-1-oxaspiro[2.6]nonane](/img/structure/B1418895.png)
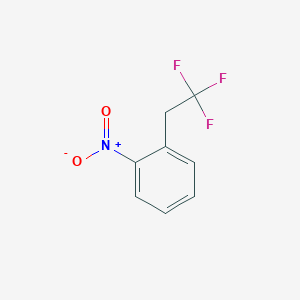


![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)